5-tert-Butyl-2-hydroxybenzoic acid
Overview
Description
5-tert-Butyl-2-hydroxybenzoic acid is a derivative of hydroxybenzoic acid, which is a type of phenolic acid, a class of compounds known for their antioxidant properties. The tert-butyl group attached to the benzene ring is a bulky substituent that can influence the chemical and physical properties of the molecule. This compound is structurally related to 3,5-di-tert-butyl-4-hydroxybenzoic acid, which has been synthesized and studied for its potential applications and properties .
Synthesis Analysis
The synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a closely related compound, has been achieved through various methods. One approach involves the cyclic process from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry . Another method for synthesizing 3,5-di-tert-butyl-4-hydroxybenzoic acid involves the treatment of 2,6-di-tert-butyl-4-methylphenol with bromine in acetic acid, followed by oxidation with Jones reagent to yield the desired product in 63.7% overall yield . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 5-tert-Butyl-2-hydroxybenzoic acid.
Molecular Structure Analysis
The molecular structure of compounds related to 5-tert-Butyl-2-hydroxybenzoic acid often features significant non-covalent interactions such as hydrogen bonding. For instance, in the case of 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole, molecules are linked into chains by a single C-H...N hydrogen bond . Such structural analyses are crucial for understanding the behavior of 5-tert-Butyl-2-hydroxybenzoic acid in various environments and could predict its potential for forming hydrogen-bonded networks.
Chemical Reactions Analysis
The chemical reactivity of 5-tert-Butyl-2-hydroxybenzoic acid can be inferred from studies on similar compounds. For example, the oxyarylcarboxy dianion intermediate in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid undergoes decarboxylation upon reaction with iodine and reacts with trimethylsilyl chloride to produce a trimethylsilyl ether . Additionally, electrochemical oxidation studies of 3,4-dihydroxybenzoic acid and 4-tert-butylcatechol have shown that these compounds can undergo Michael addition reactions under electro-decarboxylation to yield coumestan derivatives . These reactions provide insights into the types of chemical transformations that 5-tert-Butyl-2-hydroxybenzoic acid may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-tert-Butyl-2-hydroxybenzoic acid can be deduced from its molecular structure and the properties of similar compounds. The presence of the tert-butyl group is likely to increase the compound's hydrophobicity and steric hindrance, affecting its solubility and reactivity. The hydroxy group contributes to the compound's ability to act as a hydrogen bond donor or acceptor, which can influence its boiling point, melting point, and solubility in different solvents. The antioxidant activity of related compounds, such as those derived from 3,5-di-tert-butyl-4-hydroxybenzoic acid, has been evaluated, showing significant free-radical scavenging ability . These properties are essential for understanding the behavior of 5-tert-Butyl-2-hydroxybenzoic acid in biological systems and its potential applications as an antioxidant.
Scientific Research Applications
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Pharmaceuticals
- Hydroxybenzoic acids have been studied for their potential as dual inhibitors of COX-2 and 5-LOX enzymes . These enzymes are involved in inflammation, and inhibiting them could lead to more effective and safer anti-inflammatory drugs .
- The study involved the design and synthesis of new dual COX-2 and 5-LOX inhibitors, and the evaluation of their enzyme inhibition potential and redox properties .
- The results showed that seven out of thirteen synthesized compounds proved to be dual COX-2 and 5-LOX inhibitors. These compounds expressed good COX-2/COX-1 selectivity. Moreover, dual inhibitors showed good antioxidant properties .
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Plant Physiology
- As a plant allelochemical, hydroxybenzoic acids can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly to inhibit seed germination and root growth .
- Hydroxybenzoic acids can also powerfully reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .
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Chemical Synthesis
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Fungicide
- Hydroxybenzoic acid-based hydrazide–hydrazones have been found to be potent growth inhibition agents of laccase-producing phytopathogenic fungi . These compounds can be useful in the protection of oilseed crops .
- The research involved testing thirty-five semi-synthetic hydrazide–hydrazones with aromatic fragments of natural origin against phytopathogenic laccase-producing fungi such as Botrytis cinerea, Sclerotinia sclerotiorum, and Cerrena unicolor .
- The results showed that the highest antifungal activity was shown by derivatives of 4-hydroxybenzoic acid and salicylic aldehydes with 3-tert-butyl, phenyl, or isopropyl substituents .
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Chemical Synthesis
- Pinacol boronic esters, which can be derived from hydroxybenzoic acids, are highly valuable building blocks in organic synthesis .
- Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported . This process can be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
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Synthesis of Carboxylate
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Antifungal Agents
- Hydroxybenzoic acid-based hydrazide–hydrazones have been found to be potent growth inhibition agents of laccase-producing phytopathogenic fungi . These compounds can be useful in the protection of oilseed crops .
- The research involved testing thirty-five semi-synthetic hydrazide–hydrazones with aromatic fragments of natural origin against phytopathogenic laccase-producing fungi such as Botrytis cinerea, Sclerotinia sclerotiorum, and Cerrena unicolor .
- The results showed that the highest antifungal activity was shown by derivatives of 4-hydroxybenzoic acid and salicylic aldehydes with 3-tert-butyl, phenyl, or isopropyl substituents .
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Organic Synthesis
- Pinacol boronic esters, which can be derived from hydroxybenzoic acids, are highly valuable building blocks in organic synthesis .
- Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported . This process can be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
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Synthesis of Mn (III)-salen complex
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Preparation of Carboxylate
Safety And Hazards
properties
IUPAC Name |
5-tert-butyl-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)7-4-5-9(12)8(6-7)10(13)14/h4-6,12H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAICWTLLSRXZPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167042 | |
Record name | 5-(1,1-Dimethylethyl)salicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyl-2-hydroxybenzoic acid | |
CAS RN |
16094-31-8 | |
Record name | 5-(1,1-Dimethylethyl)-2-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16094-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1,1-Dimethylethyl)salicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016094318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16094-31-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94402 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 16094-31-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(1,1-Dimethylethyl)salicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1,1-dimethylethyl)salicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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